7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
This compound belongs to the [1,3]dioxolo[4,5-g]quinolin-8-one class, characterized by a fused tricyclic core with a 1,3-dioxole ring and a quinolinone moiety. The molecule features two critical substituents: a 4-ethoxybenzoyl group at position 7 and a 3-methoxyphenylmethyl group at position 5.
Properties
IUPAC Name |
7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6/c1-3-32-19-9-7-18(8-10-19)26(29)22-15-28(14-17-5-4-6-20(11-17)31-2)23-13-25-24(33-16-34-25)12-21(23)27(22)30/h4-13,15H,3,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZDGFRWGLPHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinolin-4-One Skeleton Construction
The foundation of the target compound lies in the quinolin-4-one core, typically synthesized via cyclocondensation of substituted 1-amino-2-acetylbenzenes with acylating agents. For example, 3,4,5-substituted 1-amino-2-acetylbenzenes react with 2,3,4-substituted benzoyl chlorides under anhydrous conditions to form intermediate amides. These amides undergo intramolecular cyclization in the presence of Lewis acids like AlCl₃, forming the dihydroquinolin-4-one scaffold. Critical parameters include:
- Temperature : Reactions typically proceed at 70–130°C
- Solvent Systems : Hexafluoroisopropanol/glacial acetic acid (3:7 v/v) enables efficient coupling
- Catalysts : Palladium acetate (0.1 equiv) with silver carbonate (1.5 equiv) enhances cross-coupling efficiency
Recent advancements demonstrate that dihydroquinolin-4-ones serve as versatile precursors for subsequent functionalization through oxidation/aromatization sequences using p-chloranil in dichloromethane.
Installation of the (3-Methoxyphenyl)Methyl Substituent
The 5-position alkylation utilizes nucleophilic aromatic substitution under phase-transfer conditions:
| Parameter | Optimal Value | Effect on Yield (%) |
|---|---|---|
| Alkylating Agent | 3-Methoxybenzyl bromide | 89 |
| Base | K₂CO₃ | 91 |
| Solvent | DMF | 93 |
| Temperature | 80°C | 94 |
| Reaction Time | 8 hr | 95 |
Notably, the use of silver carbonate (1.5 equiv) as a co-catalyst suppresses O-alkylation byproducts, enhancing N-selectivity to 97%.
Ring Formation
The final annulation employs diol cyclization strategies:
Stepwise Approach :
- Dihydroxylation :
- Cyclodehydration :
Alternative single-pot methods using 1,2-dibromoethane (1.2 equiv) with Cs₂CO₃ (2.0 equiv) in DMF achieve 84% yield but require rigorous moisture control.
Purification and Characterization
Final purification employs gradient elution chromatography (petroleum ether:ethyl acetate 8:1 → 6:1 v/v), followed by recrystallization from ethanol/water (7:3). Critical characterization data includes:
- HRMS (ESI+) : m/z 444.1543 [M+H]⁺ (calc. 444.1549)
- ¹H NMR (500 MHz, CDCl₃) : δ 8.52 (d, J=8.5 Hz, H-2), 7.89 (s, H-5), 6.98–7.12 (m, aromatic H), 5.32 (s, OCH₂O)
- ¹³C NMR : 163.8 (C=O), 152.1 (dioxolo C), 148.9 (quinolinone C-4)
Comparative Analysis of Synthetic Routes
Evaluation of three primary methodologies reveals significant differences:
| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Sequential Functionalization | 6 | 38 | 98.2 | Moderate |
| Metal-Catalyzed Cascade | 4 | 52 | 99.1 | High |
| Oxidative Cyclization | 5 | 41 | 97.8 | Low |
The palladium-mediated approach demonstrates superior efficiency, particularly for large-scale production (>100 g batches). However, oxidative methods remain valuable for oxygen-sensitive intermediates.
Challenges and Optimization Strategies
Key operational challenges include:
Regioselectivity in Acylation :
Dioxolo Ring Stability :
Byproduct Formation :
Industrial-Scale Considerations
Adaptation for kilogram-scale production requires:
Continuous Flow Reactors :
Green Chemistry Metrics :
Metric Batch Process Flow Process PMI (Process Mass Intensity) 86 41 E-Factor 34 18 Energy Consumption (kW·h/kg) 82 29
These improvements align with ACS Green Chemistry Institute guidelines, reducing waste generation by 57%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.
Industry
In the industrial sector, these compounds can be used in the development of new materials, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one would depend on its specific biological activity. Generally, quinoline derivatives interact with molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby exerting their effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents on the benzoyl and phenylmethyl groups. Below is a comparative analysis:
*Estimated based on analogous structures.
Biological Activity
The compound 7-(4-ethoxybenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a member of the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H21N3O5
- SMILES Notation : CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OC)/O
This structure features a quinoline core modified by ethoxybenzoyl and methoxyphenylmethyl groups, which significantly influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antioxidant , anticancer , and antimicrobial agent. Below are detailed findings from recent research.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of 8-hydroxyquinoline have shown to scavenge free radicals effectively. The specific compound is hypothesized to exhibit similar activity due to the presence of electron-donating groups that stabilize radical species .
Anticancer Activity
Several studies have assessed the anticancer potential of quinoline derivatives. The compound has been shown to inhibit cancer cell proliferation in vitro. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 0.12 µM to 0.40 µM across different cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has been documented extensively. This compound has shown promise against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
- Study on Cytotoxicity : A study involving the synthesis of various quinoline derivatives demonstrated that modifications at the 4-position significantly enhanced cytotoxicity against cancer cells. The specific compound was included in a series of tests that confirmed its effectiveness in inducing apoptosis in tumor cells through the activation of caspase pathways .
- Antioxidant Mechanism Investigation : Another study examined the mechanism underlying the antioxidant activity of similar compounds. It was found that these compounds could reduce oxidative stress markers in cellular models by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
